5-Bromo-2-cyclopropoxy-3-methylpyridine
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Overview
Description
5-Bromo-2-cyclopropoxy-3-methylpyridine is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropoxy-3-methylpyridine can be achieved through various methods. One common method involves the bromination of 2-cyclopropoxy-3-methylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 2-cyclopropoxy-3-methylpyridine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-cyclopropoxy-3-methylpyridine.
Scientific Research Applications
5-Bromo-2-cyclopropoxy-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-chloro-3-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
Uniqueness
5-Bromo-2-cyclopropoxy-3-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-7(10)5-11-9(6)12-8-2-3-8/h4-5,8H,2-3H2,1H3 |
InChI Key |
KOTRNPMINRCAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2CC2)Br |
Origin of Product |
United States |
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